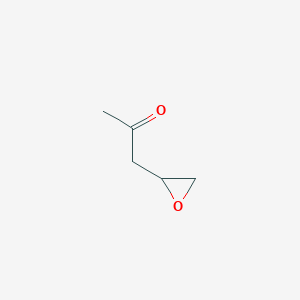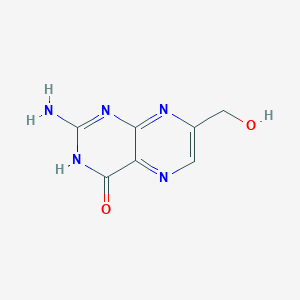
2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pteridines, including structures similar to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one, involves various strategies. Notably, Sugimoto et al. (1979) explored the synthesis of some 2-pyrimidinyl- and 2-pteridinyl-amino acids, demonstrating the versatility of pteridine derivatives through amino acid residue incorporation at the 2-position. This approach provides a foundation for understanding the synthetic pathways applicable to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one (Sugimoto et al., 1979).
Scientific Research Applications
Mass Spectral Analysis in Biochemistry
2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, as part of the substituted pteridines group, has been analyzed using mass spectrometry for structure confirmation and purity assessment in biochemical studies. This analysis has been crucial in understanding the properties and roles of these compounds in biological systems, especially as they exhibit cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase (Williams & Ayling, 1973).
Cofactor in Enzymatic Reactions
In the field of enzymology, substituted pyrimidines, which are structurally related to 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, have been found to act as cofactors for enzymes like phenylalanine hydroxylase. This discovery has expanded our understanding of the molecular mechanisms of enzyme action and the potential for biochemical modulation (Bailey & Ayling, 1978).
Photophysical and Photosensitizing Properties
In photochemistry, 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one has been studied for its photophysical and photosensitizing properties. These studies have implications in understanding the behavior of natural pigments under different light conditions, which is crucial for various biological and environmental applications (Chahidi et al., 1981).
Synthesis and Reactivity in Organic Chemistry
This compound has also been a subject of interest in organic chemistry, particularly in the synthesis and reactivity studies involving pteridines. These studies have led to the development of new synthetic pathways and understanding the chemical behavior of pteridines, which are important in pharmaceutical and chemical industries (Steinlin, Sonati & Vasella, 2008).
Biochemical Synthesis and Metabolism
In the field of biochemistry, the synthesis and metabolism of derivatives of 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one have been explored, especially in relation to their presence and roles in biological organisms like bacteria and Drosophila melanogaster. These studies contribute to our understanding of metabolic pathways and biochemical synthesis in living organisms (Goto, Ohno, Forrest & Lagowski, 1965).
properties
IUPAC Name |
2-amino-7-(hydroxymethyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)9-1-3(2-13)10-5/h1,13H,2H2,(H3,8,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIXXSMVJATAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
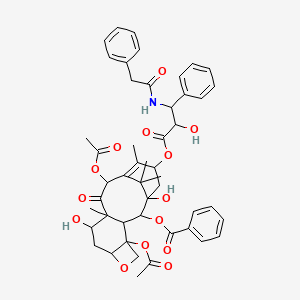
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
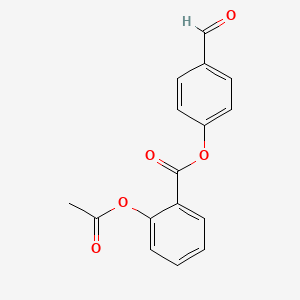
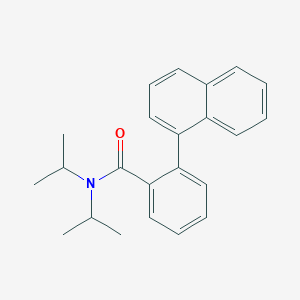
![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
